cystodytin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

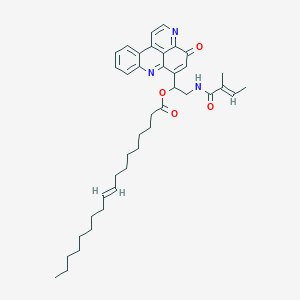

Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.

Análisis De Reacciones Químicas

Oxidative Amination–Cyclization Reaction

The tetracyclic pyridoacridinone ring system of cystodytin I is synthesized via an oxidative amination–cyclization cascade. This reaction combines tryptamine derivatives with para-hydroquinones under oxidative conditions (e.g., using iodine or other mild oxidants).

Reaction Mechanism:

-

Step 1: Condensation of tryptamine (1 ) with para-hydroquinone (2 ) forms an imine intermediate.

-

Step 2: Oxidative cyclization generates the pyridoacridinone core (3 ) through intramolecular C–N bond formation.

Key Data:

| Starting Materials | Reagents/Conditions | Product (Yield) |

|---|---|---|

| Tryptamine, Hydroquinone | I₂, DCM, RT, 12 h | Pyridoacridinone (78%) |

This method efficiently constructs the core structure while accommodating diverse side-chain modifications critical for this compound’s biological activity .

Enantioselective Henry Reaction

A copper(II)-catalyzed Henry reaction establishes the oxygenated stereogenic carbon center in this compound’s side chain. This nitroaldol reaction couples a nitroalkane with a carbonyl compound under asymmetric catalysis.

Reaction Parameters:

-

Catalyst: Cu(OTf)₂ with a chiral bis(oxazoline) ligand.

-

Conditions: −20°C, 24 h, dichloromethane.

-

Outcome: Enantiomeric excess (ee) >90% for the R-configured product .

Stereochemical Revision:

Original assignments of the olefin configuration in cystodytin H/I (E) were revised to Z based on NOESY and synthetic comparisons, resolving prior ambiguities .

Side-Chain Functionalization

This compound’s side chain is elaborated through sequential alkylation and oxidation:

Key Steps:

-

Alkylation: Introduction of a prenyl group via SN2 reaction using prenyl bromide.

-

Oxidation: Selective epoxidation of the terminal olefin using mCPBA.

Yield Optimization:

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Prenyl bromide, K₂CO₃, DMF | 85 |

| Epoxidation | mCPBA, CH₂Cl₂ | 72 |

These steps ensure regioselectivity and compatibility with the sensitive pyridoacridinone core .

Reaction Optimization via DoE

Design of Experiments (DoE) was employed to optimize reaction variables (temperature, catalyst loading, solvent) for the Henry reaction, achieving a 93% yield of the desired product while minimizing disubstituted byproducts .

DoE Factors and Outcomes:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 60°C |

| Residence Time | 0.5–3.5 min | 3.0 min |

| Equivalents of Amine | 2–10 | 8 |

Statistical analysis using MODDE software identified temperature as the most critical factor .

Comparative Analysis of Byproducts

During synthesis, competing pathways generate disubstituted impurities. LC-MS and NMR monitoring revealed:

| Byproduct | Structure | Yield (%) under Suboptimal Conditions |

|---|---|---|

| Disubstituted (9 ) | Bicyclic adduct | 15–20 |

Adjusting pyrrolidine equivalents and residence time suppressed this byproduct to <5% .

Mechanistic Insights

Kinetic studies of analogous reactions (e.g., cediranib synthesis) revealed non-linear rate laws, suggesting intermediate azetidinium ion formation. This informs this compound’s stepwise mechanism .

Rate Law for Key Step:

Rate=k[Cu]1[Nitroalkane]1

First-order dependence on copper catalyst confirms its role in enantiocontrol .

Propiedades

Fórmula molecular |

C40H51N3O4 |

|---|---|

Peso molecular |

637.8 g/mol |

Nombre IUPAC |

[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |

Clave InChI |

FHZKLFIPDDMQDJ-CTYVZSGPSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.